![molecular formula C11H13BrS2 B14305939 1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene CAS No. 113968-07-3](/img/structure/B14305939.png)
1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene is an organic compound with the molecular formula C11H13BrS2. This compound is characterized by the presence of a bromine atom, two methylsulfanyl groups, and a methyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene typically involves the bromination of 4-methylbenzene followed by the introduction of methylsulfanyl groups. The reaction conditions often require the use of bromine or a bromine-containing reagent and a suitable solvent. Industrial production methods may involve large-scale bromination and subsequent functionalization steps to introduce the methylsulfanyl groups.
Analyse Chemischer Reaktionen
1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methylsulfanyl groups.
Common reagents used in these reactions include nucleophiles like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom and methylsulfanyl groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene can be compared with similar compounds such as:
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: This compound has a similar structure but contains a sulfonyl group instead of a methylsulfanyl group.
1-Bromo-3-(methylsulfanyl)benzene: This compound lacks the ethenyl group and has a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
113968-07-3 |
|---|---|
Molekularformel |
C11H13BrS2 |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
1-[1-bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C11H13BrS2/c1-8-4-6-9(7-5-8)10(12)11(13-2)14-3/h4-7H,1-3H3 |
InChI-Schlüssel |
PVYQDXCIUVRNHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C(SC)SC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



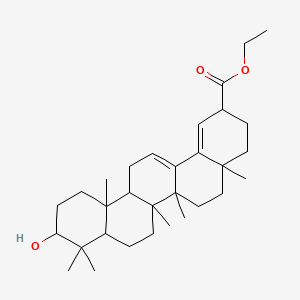
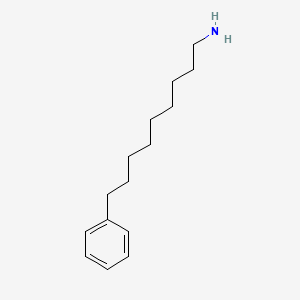
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
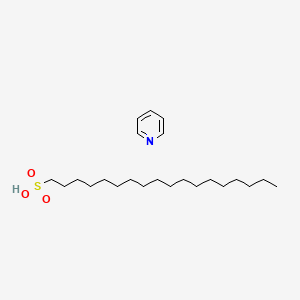


![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
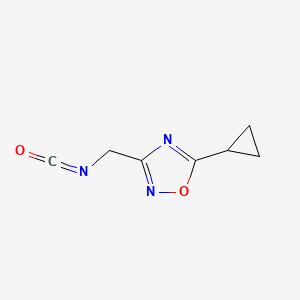

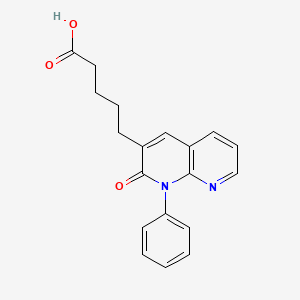

![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
